DL-Propargylglycine DL-Propargylglycine
Brand Name: Vulcanchem
CAS No.: 64165-64-6
VCID: VC21543511
InChI: InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)
SMILES: C#CCC(C(=O)O)N
Molecular Formula: C6H9NO6
Molecular Weight: 191.14 g/mol

DL-Propargylglycine

CAS No.: 64165-64-6

VCID: VC21543511

Molecular Formula: C6H9NO6

Molecular Weight: 191.14 g/mol

* For research use only. Not for human or veterinary use.

DL-Propargylglycine - 64165-64-6

Description

DL-Propargylglycine, also known as 2-Aminopent-4-ynoic acid, is a versatile amino acid derivative with a molecular weight of 113.11 g/mol and molecular formula C5H7NO2 . It is widely recognized for its unique properties and applications in various fields, including biochemistry, neuroscience, pharmaceutical development, biochemical assays, and plant biology .

Applications in Research

DL-Propargylglycine is utilized in several areas of research:

  • Amino Acid Research: It serves as a valuable tool in studying amino acid metabolism and its effects on cellular functions, helping researchers understand various biochemical pathways .

  • Neuroscience Applications: It is used in neuroscience to investigate the role of amino acids in neurotransmission, providing insights into conditions like depression and anxiety .

  • Pharmaceutical Development: The compound is explored for its potential in drug development, particularly in creating new therapies for metabolic disorders .

  • Biochemical Assays: DL-Propargylglycine is employed in biochemical assays to measure enzyme activity, aiding in the identification of enzyme inhibitors and activators in drug discovery .

  • Plant Biology: It is applied in plant research to study the effects of amino acids on growth and development, contributing to agricultural advancements and crop improvement strategies .

Biological Effects

DL-Propargylglycine is known for its ability to inactivate cystathionine γ-lyase (CSE), an enzyme involved in the metabolism of cysteine and homocysteine . This inactivation leads to an accumulation of cystathionine and its derivatives in tissues, which can be used to model cystathioninuria, a condition characterized by elevated levels of cystathionine in urine .

Biological Effects in Animals

In animal studies, DL-Propargylglycine has been shown to reduce blood pressure and renal injury in angiotensin-II infused rats, although it increases kidney weight . Additionally, it alleviates symptoms of cow's milk allergy (CMA) in mice by suppressing the expression of FOXP3 through restoring TET2 expression .

Pharmacokinetics

When administered intraperitoneally to rats, DL-Propargylglycine is rapidly distributed to various tissues, including the liver, kidney, pancreas, and brain. Its concentration peaks in these tissues at about 2 hours post-administration and decreases significantly by 8 hours . Approximately 18% of the administered dose is excreted into the urine within 4 hours .

Antimicrobial Effects

DL-Propargylglycine has been found to inhibit the growth of Staphylococcus aureus in certain conditions, although its effectiveness is reduced in the presence of methionine .

Table 1: Distribution and Excretion of DL-Propargylglycine in Rats

Tissue/SampleTime to Peak ConcentrationExcretion Rate
Liver2 hours-
Kidney2 hours-
Pancreas2 hours-
Brain2 hours-
Serum2 hours-
Urine-18% within 4 hours

Table 2: Effects of DL-Propargylglycine on Enzyme Activity

EnzymeActivity Reduction
Cystathionine γ-lyase4-6% in liver
5-10% in pancreas
20-25% in kidney

Table 3: Biological Effects of DL-Propargylglycine

Biological EffectModel/ConditionOutcome
Blood PressureAngiotensin-II infused ratsReduced
Renal InjuryAngiotensin-II infused ratsReduced
Kidney WeightAngiotensin-II infused ratsIncreased
CMA SymptomsMice with CMAAlleviated
CAS No. 64165-64-6
Product Name DL-Propargylglycine
Molecular Formula C6H9NO6
Molecular Weight 191.14 g/mol
IUPAC Name 2-aminopent-4-ynoic acid
Standard InChI InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)
Standard InChIKey UHBYWPGGCSDKFX-GSVOUGTGSA-N
Isomeric SMILES C([C@H](C(=O)O)N)C(C(=O)O)C(=O)O
SMILES C#CCC(C(=O)O)N
Canonical SMILES C(C(C(=O)O)C(=O)O)C(C(=O)O)N
Synonyms 64153-47-5;gamma-Carboxy-D-glutamic-acid;1,1,3-Propanetricarboxylicacid,3-amino-,(3R)-;AmbotzHAA1020;AC1OE4FY;C4272_SIGMA;gamma-CarboxyD-glutamicacid;gamma-Carboxy-D-glutamicacid;SCHEMBL4303994;CTK2F2756;MolPort-003-940-734;ZINC2004604;AKOS006345204;D-CYSTEINEHYDROCHLORIDEMONOHYDRATE;DB-054618;FT-0640929;(3R)-3-aminopropane-1,1,3-tricarboxylicacid
Reference Yan et al. Extracellular redox modulation by regulatory T cells. Nature Chemical Biology, doi: 10.1038/nchembio.212, published online 30 August 2009 http://www.nature.com/naturechemicalbiology
PubChem Compound 95575
Last Modified Aug 15 2023

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